3-Fluoro-6-methoxy-4-vinylquinoline
Description
Properties
Molecular Formula |
C12H10FNO |
|---|---|
Molecular Weight |
203.21 g/mol |
IUPAC Name |
4-ethenyl-3-fluoro-6-methoxyquinoline |
InChI |
InChI=1S/C12H10FNO/c1-3-9-10-6-8(15-2)4-5-12(10)14-7-11(9)13/h3-7H,1H2,2H3 |
InChI Key |
BHYAVPITKGMHFV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=CN=C2C=C1)F)C=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Comparisons
The table below highlights key structural differences and similarities between 3-Fluoro-6-methoxy-4-vinylquinoline and selected analogs:
Key Observations :
- Electron-withdrawing vs. donating groups: The fluorine at position 3 in the target compound is less electron-withdrawing than the nitro group in 4-Methoxy-6-methyl-5-nitro-2-(trifluoromethyl)quinoline but more polarizable than chlorine in 4-Chloro-6-ethoxy-quinoline .
- Steric effects : The vinyl group at position 4 introduces planar sp² hybridization, contrasting with bulkier substituents like 3,4-dimethoxyphenyl in .
- Solubility: The absence of polar groups (e.g., carboxylic acid in or amino in ) suggests lower aqueous solubility compared to those analogs.
Functional and Application Comparisons
- Biological Activity: The trifluoromethyl and cyano groups in enhance binding to hydrophobic enzyme pockets, whereas the target compound’s fluorine and methoxy groups may optimize pharmacokinetic profiles (e.g., metabolic stability) . Chlorophenyl-substituted quinolines (e.g., ) exhibit antimicrobial activity, suggesting the target’s vinyl group could be modified for similar applications.
- Material Science :
Q & A
Q. How does the methoxy group at position 6 influence electronic communication in the quinoline ring?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
